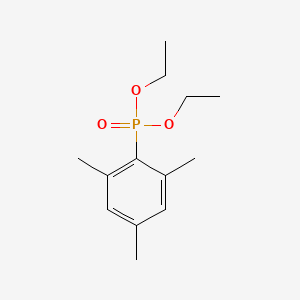

Diethyl mesitylphosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-diethoxyphosphoryl-1,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21O3P/c1-6-15-17(14,16-7-2)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDBJBEDYXAML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1C)C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Organic Synthesis and Catalysis

Organic Synthesis

Arylphosphonates are valuable intermediates in organic synthesis. nih.gov The phosphonate (B1237965) group can be transformed into other functional groups, and the aryl moiety can be further functionalized. The steric bulk of the mesityl group in diethyl mesitylphosphonate could be exploited to control the stereochemistry of reactions or to create sterically demanding ligands for catalysis. nih.gov

Materials Science

Arylphosphonates are of interest in materials science, particularly as building blocks for metal-organic frameworks (MOFs). swan.ac.uk The phosphonate group can coordinate to metal ions, forming robust and porous structures with potential applications in gas storage and separation. The bulky mesityl group could be used to create larger pores within the MOF structure. researchgate.net

Computational and Theoretical Studies on Diethyl Mesitylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR, 2D NMR Techniques)

NMR spectroscopy provides detailed structural information. researchgate.net

¹H NMR: The spectrum would show a characteristic triplet for the methyl protons (-CH₃) and a multiplet (quartet due to P-H and H-H coupling) for the methylene (B1212753) protons (-OCH₂-) of the two equivalent ethyl groups. chemicalbook.comhmdb.ca The mesityl group would exhibit two singlets: one for the two equivalent aromatic protons and another for the nine equivalent protons of the three methyl groups.

¹³C NMR: The carbon spectrum would display distinct signals for the ethyl group carbons, and four signals for the aromatic carbons of the mesityl ring (due to symmetry), including the carbon directly bonded to phosphorus which would show a large coupling constant (¹JC-P). oregonstate.eduorganicchemistrydata.orgznaturforsch.com

³¹P NMR: A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of arylphosphonates. rsc.orgresearchgate.netrsc.org

Expected NMR Data for Diethyl Mesitylphosphonate

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

| ¹H | -OCH₂CH ₃ | ~1.3 | Triplet (t) |

| -OCH ₂CH₃ | ~4.0 | Doublet of Quartets (dq) or Multiplet (m) | |

| Ar-CH ₃ (para) | ~2.3 | Singlet (s) | |

| Ar-CH ₃ (ortho) | ~2.5 | Singlet (s) | |

| Ar-H | ~6.9 | Singlet (s) or Doublet (d) due to P-H coupling | |

| ¹³C | -OCH₂C H₃ | ~16 | Doublet (d, ³JC-P) |

| -OC H₂CH₃ | ~62 | Doublet (d, ²JC-P) | |

| Ar-C H₃ | ~21 | Singlet (s) | |

| C -P (ipso) | ~125-135 | Doublet (d, ¹JC-P > 150 Hz) | |

| C -H (aromatic) | ~130 | Doublet (d) | |

| C -CH₃ (aromatic) | ~140-145 | Doublet (d) | |

| ³¹P | P=O | ~+15 to +20 | Singlet (s) in decoupled spectrum |

Mass Spectrometry for Elucidating Reaction Pathways and Unstable Intermediates

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the sequential loss of ethylene (B1197577) molecules from the ethoxy groups (a McLafferty-type rearrangement), loss of an ethoxy radical, and cleavage of the P-C bond to give ions corresponding to the mesityl group and the diethyl phosphonate (B1237965) fragment. High-resolution mass spectrometry is crucial for confirming the elemental composition of fragments.

X-ray Crystallography for Precise Structural Characterization of Key Derivatives and Transition State Analogs

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While obtaining a suitable crystal of the oily parent compound might be difficult, X-ray crystallography is invaluable for characterizing its solid derivatives, such as the corresponding mesitylphosphonic acid or its metal complexes. mdpi.comnih.gov The crystal structures of such derivatives provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the steric effects of the mesityl group and the coordination behavior of the phosphonate moiety. didaktorika.grplos.org

P Nmr, 2d Nmr Techniques

Use in Organic Synthesis

The primary application of phosphonates like Diethyl Mesitylphosphonate is as intermediates in organic synthesis. While this compound itself is not a direct reagent for the HWE reaction, its derivatives could be. For example, if the mesityl group were further functionalized to include a methylene (B1212753) group alpha to the phosphorus, it could then be used in HWE reactions to synthesize sterically hindered alkenes.

Phosphonates are also used in the synthesis of phosphonic acids, which are of interest for their biological activities and as metal chelating agents. youtube.com The steric bulk of the mesityl group could be exploited to create specific cavities or binding pockets in larger molecules, which could have applications in supramolecular chemistry or as specialized ligands for catalysts.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on methods that are not only efficient but also environmentally benign. rsc.orgresearchgate.net For a specialized compound like diethyl mesitylphosphonate, moving beyond traditional methods such as the Michaelis-Arbuzov reaction, which often require harsh conditions, is a primary goal. frontiersin.org Future research will likely concentrate on several key areas to enhance the sustainability of its synthesis.

Catalyst-free and solvent-free reaction conditions are at the forefront of green synthetic chemistry. rsc.org Research into solid-state reactions or reactions using minimal, non-toxic solvents for the synthesis of sterically hindered phosphonates is anticipated. Microwave-assisted and ultrasound-assisted syntheses are also promising avenues, as these techniques can often reduce reaction times, increase yields, and lower energy consumption. rsc.orgresearchgate.net

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents another significant trend. While still a nascent field for phosphonate (B1237965) synthesis, the development of enzymes capable of forming the C-P bond in sterically encumbered environments could revolutionize the production of compounds like this compound, offering high selectivity and mild reaction conditions.

Furthermore, the development of catalytic systems that are more efficient and recyclable is crucial. This includes the design of novel catalysts that can operate under milder conditions and are easily separated from the reaction mixture for reuse, thereby minimizing waste. frontiersin.org

Table 1: Comparison of Potential Sustainable Synthetic Routes for Sterically Hindered Phosphonates

| Synthetic Route | Potential Advantages | Foreseen Challenges |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for higher yields. | Scale-up limitations, potential for localized overheating. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates through acoustic cavitation, improved mass transfer. | Specialized equipment required, potential for radical side reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for sterically hindered substrates. |

| Catalyst-Free/Solvent-Free | Reduced waste, simplified purification, lower environmental impact. | May require higher temperatures, potential for lower reaction rates. |

Exploration of Unprecedented Reactivity Modes and Transformations

The steric bulk of the mesityl group in this compound significantly influences its reactivity, often leading to unique chemical behavior compared to less hindered analogues. Future research is expected to delve deeper into harnessing this steric influence to uncover and control novel reaction pathways.

One area of interest is the exploration of frustrated Lewis pair (FLP) chemistry involving the phosphoryl oxygen as the Lewis basic site. The steric hindrance around the phosphorus center could prevent direct adduct formation with a Lewis acid, allowing for the activation of small molecules. Additionally, the unique electronic environment of the P-C bond, influenced by the mesityl ring, could be exploited in novel coupling reactions.

The development of new catalytic applications for this compound and its derivatives is another promising direction. For instance, its metal complexes could exhibit unique catalytic activities in organic synthesis due to the specific ligand properties conferred by the bulky mesityl group. Research into the synthesis and catalytic evaluation of such complexes is an active area of investigation. acs.org

Furthermore, the investigation of the chemical transformations of the phosphonate group itself under various conditions, including extreme temperatures and pressures, could reveal novel decomposition or rearrangement pathways, leading to the synthesis of previously inaccessible organophosphorus compounds.

Integration of this compound Chemistry with Flow Synthesis and Automation

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability for chemical processes. flowfrontier.co.jp The application of these technologies to the synthesis and modification of this compound is an emerging trend that is expected to accelerate research and development in this area.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for managing exothermic reactions or handling reactive intermediates that may be involved in the synthesis of sterically hindered phosphonates. flowfrontier.co.jp This level of control can lead to higher yields, improved selectivity, and safer operation compared to traditional batch processes. flowfrontier.co.jp

Automated synthesis platforms, often coupled with in-line analytical techniques, can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes. This high-throughput approach can significantly accelerate the discovery of new reactions and the optimization of existing ones for this compound and its derivatives. The ability to generate and test a large library of related compounds can also facilitate the discovery of new structure-activity relationships for various applications.

Advanced Materials Science Applications Utilizing Mesitylphosphonate Scaffolds

The incorporation of phosphonate moieties into polymers can impart a range of desirable properties, including flame retardancy, thermal stability, and improved adhesion. kpi.uabme.hu The unique structure of this compound, with its bulky and thermally stable mesityl group, makes it an attractive candidate as a monomer or a modifying agent in polymer chemistry for advanced materials science applications.

Future research is likely to focus on the synthesis of novel polymers containing the mesitylphosphonate scaffold. This could involve the polymerization of vinyl-functionalized mesitylphosphonates or the incorporation of diol or diacid derivatives of mesitylphosphonic acid into polyesters or polyamides. The resulting polymers are expected to exhibit enhanced thermal stability and flame retardant properties due to the presence of the phosphorus and the bulky aromatic group. kpi.uakobv.de

Another area of interest is the use of this compound as a surface modifier for inorganic materials. The phosphonate group can strongly bind to metal oxide surfaces, and the bulky mesityl group can create a sterically hindered and hydrophobic surface layer. This could be utilized to improve the dispersion of nanoparticles in polymer matrices or to create novel coatings with specific functionalities.

Table 2: Potential Applications of Mesitylphosphonate-Containing Polymers

| Polymer Type | Potential Property Enhancement | Example Application Area |

| Poly(mesitylphosphonate ester) | Increased glass transition temperature, enhanced flame retardancy. | High-performance engineering plastics. |

| Copolymers with Mesitylphosphonate | Improved thermal stability, char formation, and fire resistance. kpi.ua | Flame-retardant textiles and composites. |

| Surface-Modified Nanoparticles | Enhanced compatibility with polymer matrices, improved mechanical properties. | Advanced nanocomposites. |

Computational Design of Next-Generation Sterically Hindered Phosphonates

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design and evaluation of new molecules and materials. nih.govmdpi.com For sterically hindered phosphonates, computational methods can provide valuable insights into their structure, reactivity, and potential applications, thereby guiding experimental efforts.

Future research will increasingly rely on computational tools to design next-generation phosphonates with tailored properties. nih.gov For example, density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of new phosphonate derivatives, helping to identify promising candidates for specific applications. Molecular dynamics (MD) simulations can be employed to study the interactions of phosphonate-containing polymers with other molecules or surfaces, providing insights into their material properties.

The computational design of novel ligands based on sterically hindered phosphonates for catalysis is another exciting area. stmarytx.edu By modeling the interaction of different phosphonate ligands with metal centers, it is possible to predict their catalytic activity and selectivity for various reactions. This approach can significantly accelerate the discovery of new and more efficient catalysts. Furthermore, computational screening of large virtual libraries of phosphonate compounds can identify potential candidates for biological applications, such as enzyme inhibitors or drug delivery agents.

Q & A

Q. What are the common synthetic routes for Diethyl mesitylphosphonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or electrochemical C–H phosphorylation. For example, electrochemical methods in continuous flow systems enable efficient P–C bond formation under mild conditions (e.g., 10 mA/cm² current density, room temperature) . Reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), electrolyte choice (e.g., tetrabutylammonium hexafluorophosphate), and current density significantly impact yield and purity. Post-synthesis purification often involves column chromatography or distillation, with NMR and mass spectrometry (MS) used to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To identify substituent environments (e.g., mesityl group protons at δ 2.3–2.6 ppm, ethyloxy protons at δ 1.2–4.1 ppm) .

- 31P NMR : For phosphorus chemical shifts (typically δ 20–30 ppm for phosphonates) .

- Mass Spectrometry (EI-MS) : To confirm molecular ion peaks (e.g., m/z 222 for dimethylhydrazone derivatives) .

- IR Spectroscopy : To detect P=O stretching (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹) .

Q. What are the key storage and handling considerations for this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or strong bases, which may degrade the compound .

Advanced Research Questions

Q. How can reaction parameters be optimized for the electrochemical C–H phosphorylation of arenes using this compound?

Optimization involves:

- Factorial Design : Vary current density (5–15 mA/cm²), solvent (acetonitrile, DMF), and electrolyte concentration to maximize Faradaic efficiency .

- Substrate Scope Analysis : Test electron-deficient vs. electron-rich arenes to assess regioselectivity. For example, mesitylene derivatives show higher yields due to steric protection of the phosphorylated site .

- Mechanistic Probes : Use deuterated solvents or radical traps (e.g., TEMPO) to confirm radical intermediates in the reaction pathway .

Q. What strategies are effective for resolving contradictions in catalytic activity data across studies involving this compound?

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

- Meta-Analysis : Apply statistical models to assess bias from inadequate blinding or allocation concealment, which may inflate effect sizes by 17–41% .

- Cross-Validation : Use multiple characterization techniques (e.g., HPLC, NMR) to verify product composition and rule out impurities .

Q. What computational methods are suitable for studying the electronic effects of substituents on this compound’s reactivity?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, mesityl groups enhance steric shielding, reducing unwanted side reactions .

- Molecular Dynamics Simulations : Analyze solvent interactions to optimize reaction media (e.g., acetonitrile’s polarity stabilizes transition states) .

Q. How can late-stage functionalization of this compound be achieved through selective hydrolysis or nucleophilic substitution?

- Hydrolysis : Treat with HCl (6M, 60°C) to convert phosphonate esters to phosphonic acids (e.g., mesitylphosphonic acid) .

- Nucleophilic Substitution : React with amines (e.g., dimethylamine) or thiols via a phosphonochloridate intermediate (e.g., ethyl mesitylphosphonochloridate) to generate phosphonamidates or phosphinates .

Q. What experimental designs minimize bias in assessing this compound’s biological activity?

- Double-Blinding : Ensure both researchers and participants are unaware of treatment groups to reduce performance bias .

- Allocation Concealment : Use sealed, sequentially numbered containers to prevent selection bias, which can exaggerate treatment effects by 30–41% .

- Reproducibility Protocols : Pre-register study designs and share raw data to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.